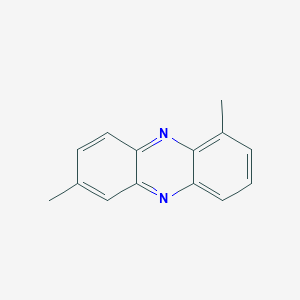
1,7-Dimethylphenazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethylphenazine is an organic compound belonging to the phenazine family. Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. The structure of this compound consists of a phenazine core with two methyl groups attached at the 1 and 7 positions.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Dimethylphenazine can be synthesized through several methods. One common approach involves the condensation of 1,2-diaminobenzene with 2-methylquinoxaline under oxidative conditions. The reaction typically requires a catalyst such as palladium on carbon and an oxidizing agent like hydrogen peroxide. The reaction is carried out in a suitable solvent, such as ethanol, at elevated temperatures.
Another method involves the cyclization of N,N’-dimethyl-o-phenylenediamine with an appropriate oxidizing agent, such as ferric chloride, in the presence of a solvent like acetic acid. The reaction is conducted at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and minimizing by-products.
化学反応の分析
Types of Reactions
1,7-Dimethylphenazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of dihydrophenazine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Bromine in carbon tetrachloride, nitric acid in sulfuric acid, sulfur trioxide in fuming sulfuric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Halogenated, nitrated, or sulfonated phenazine derivatives.
科学的研究の応用
1,7-Dimethylphenazine has several scientific research applications, including:
Biology: Studied for its antimicrobial properties, particularly against Gram-negative bacteria. It has shown potential as an antibiotic agent.
Medicine: Investigated for its anticancer properties. Some derivatives have demonstrated cytotoxic activity against cancer cell lines.
Industry: Employed as a dye intermediate and in the production of pigments. It is also used in the development of organic semiconductors and battery materials.
作用機序
The mechanism of action of 1,7-Dimethylphenazine varies depending on its application. In antimicrobial activity, it disrupts bacterial cell membranes and interferes with essential cellular processes. In anticancer applications, it induces apoptosis (programmed cell death) in cancer cells by targeting specific molecular pathways, such as the mitochondrial pathway. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific derivative and cell type.
類似化合物との比較
1,7-Dimethylphenazine can be compared with other phenazine derivatives, such as:
Phenazine: The parent compound, lacking the methyl groups. It has similar biological activities but may differ in potency and specificity.
1,6-Dimethylphenazine: A structural isomer with methyl groups at the 1 and 6 positions. It may exhibit different chemical reactivity and biological activity due to the different substitution pattern.
2,7-Dimethylphenazine: Another isomer with methyl groups at the 2 and 7 positions. It may have distinct properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of methyl groups at the 1 and 7 positions can affect the compound’s electronic properties and steric interactions, leading to differences in behavior compared to other phenazine derivatives.
特性
CAS番号 |
53017-16-6 |
|---|---|
分子式 |
C14H12N2 |
分子量 |
208.26 g/mol |
IUPAC名 |
1,7-dimethylphenazine |
InChI |
InChI=1S/C14H12N2/c1-9-6-7-11-13(8-9)15-12-5-3-4-10(2)14(12)16-11/h3-8H,1-2H3 |
InChIキー |
LCWBWZKGTYVYLA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=NC3=CC=CC(=C3N=C2C=C1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



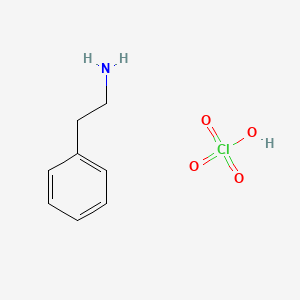
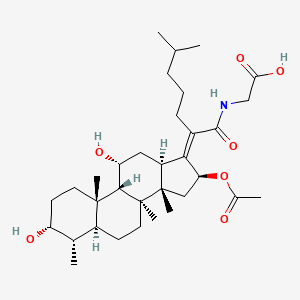

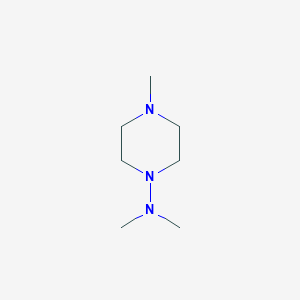
methanethione](/img/structure/B14637979.png)
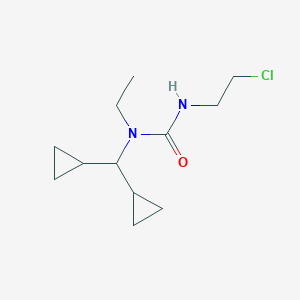

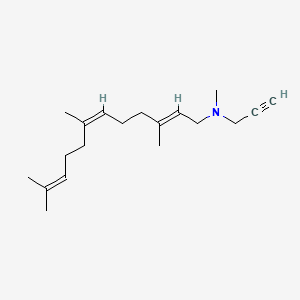


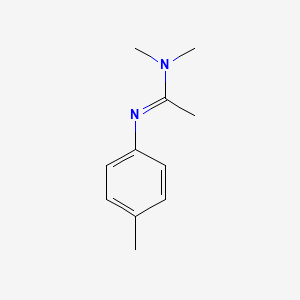

![3-(Chloromethyl)pyrimido[5,4-e][1,2,4]triazin-5-amine](/img/structure/B14638038.png)
